molecular formula C45H73NO14 B016493 康卡霉素 B CAS No. 81552-33-2

康卡霉素 B

货号 B016493
CAS 编号: 81552-33-2
分子量: 852.1 g/mol
InChI 键: AQXXGIBOZQZSAT-NWNJCBABSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Concanamycin B is a member of a new class of 18-membered macrolide antibiotics . It is biologically active in vitro against several fungi and yeasts, but not against bacteria .


Synthesis Analysis

Concanamycin B was isolated from Streptomyces in the mid-1980s . The structure of concanamycins was investigated intensively . A highly stereocontrolled total synthesis of the 18-membered macrolide (+)-concanamycin F, a potent inhibitor of vacuolar ATPases, has been described .


Molecular Structure Analysis

The molecular formula of Concanamycin B is C45H73NO14 . The structure reveals six bafilomycin A1 molecules bound to the c-ring . One bafilomycin A1 molecule engages with two c subunits and disrupts the interactions between the c-ring and subunit a, thereby preventing proton translocation .


Chemical Reactions Analysis

Concanamycin B is a potent inhibitor of the formation of cholesteryl ester induced by oxidized low-density lipoprotein (LDL) in macrophage J774 . This inhibition was found to be due to the inhibition of ATP-dependent acidification of endosomes .

科学研究应用

Inhibition of V-ATPases and P-ATPases

Field

This application falls under the field of Cell Biology .

Application

Concanamycin B, along with other plecomacrolide antibiotics, is recognized as an important tool for studying the physiological role of vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases) in animal and plant cells as well as in yeast, fungi, and bacteria .

Method of Application

The method of application involves using Concanamycin B as an inhibitor for these ATPases. The inhibition of an unknown H±ATPase by nanomolar concentrations of Concanamycin B can be taken as a criterion for the classification of that enzyme complex as a V-ATPase .

Results

The results of this application have led to a better understanding of the function of V-ATPases and P-ATPases in various organisms .

Inhibition of Lysosomal Acidification

Field

This application is relevant to the field of Pharmacology .

Application

Concanamycin B has been found to inhibit the acidification of rat liver lysosomes at concentrations between 10^-11 and 10^-9 M .

Method of Application

The method of application involves the use of Concanamycin B in in-vitro experiments involving rat liver lysosomes .

Results

The results show that the 18-membered macrolide ring and the 6-membered hemiketal ring portions of the molecules of the Concanamycin family are responsible for potent inhibitory activity .

Antifungal and Larvicidal Properties

Field

This application is in the field of Pharmaceutical Sciences .

Application

Concanamycin B exhibits antifungal and larvicidal properties .

Method of Application

The method of application would involve using Concanamycin B in treatments against fungal infections and larvae .

Contribution to Lesion Development in Potatoes

Field

This application is in the field of Plant Pathology .

Application

Concanamycin B, produced by Streptomyces scabies, contributes to the development of lesions in potatoes. It’s used in a potato tuber slice assay to study this contribution .

Method of Application

The method of application involves inoculating potato tubers with S. scabies, which produces Concanamycin B .

Results

Concanamycin A had weak necrosis-inducing activities; more than 10 times the amount of thaxtomin A was needed to produce equivalent lesion severity . Concanamycins were detected in tubers inoculated with S. scabies, which caused deep-pitted lesions .

Suppression of Bone Resorption

Field

This application is in the field of Orthopedics .

Application

Concanamycin B has been found to suppress bone resorption in vitro .

Method of Application

The method of application involves using Concanamycin B in in-vitro experiments involving bone cells .

Inhibition of Proliferation of Mouse Splenic Lymphocytes

Field

This application is in the field of Immunology .

Application

Concanamycin B has been found to inhibit the proliferation of mouse splenic lymphocytes .

Method of Application

The method of application involves using Concanamycin B in in-vitro experiments involving mouse splenic lymphocytes .

Inhibition of ATP-Binding Cassette (ABC) Transporters

Field

This application is in the field of Cell Biology .

Application

Concanamycin B, along with other plecomacrolide antibiotics, have been recognized as important tools for studying the physiological role of ATP-Binding Cassette (ABC) transporters in various organisms .

Method of Application

The method of application involves using Concanamycin B as an inhibitor for these ABC transporters .

Results

The results of this application have led to a better understanding of the function of ABC transporters in various organisms .

Anti-neoplastic Agent

Field

This application is in the field of Oncology .

Application

Concanavalin A, the most studied plant lectin, has been known as a potent anti-neoplastic agent for a long time .

Method of Application

The method of application involves using Concanavalin A in treatments against various types of cancer .

Inhibition of Vacuolar ATPase (V-ATPase) in Acute Myeloid Leukemia Cells

Field

This application is in the field of Hematology .

Application

Concanamycin B has been found to inhibit the Vacuolar ATPase (V-ATPase) in primary acute myeloid leukemia cells (AML) .

Method of Application

The method of application involves using Concanamycin B in in-vitro experiments involving primary acute myeloid leukemia cells .

未来方向

The interest in studying and targeting autophagy continues to grow with the increasing number of reported processes that depend, or have an effect, on autophagy . Concanamycin B, as a potent V-ATPases inhibitor, could play a significant role in future research in this area .

属性

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXXGIBOZQZSAT-XDUMZDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317470
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Concanamycin B

CAS RN

81552-33-2
Record name Concanamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81552-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin B
Reactant of Route 2
Concanamycin B
Reactant of Route 3
Concanamycin B
Reactant of Route 4
Concanamycin B
Reactant of Route 5
Concanamycin B
Reactant of Route 6
Concanamycin B

Citations

For This Compound
361
Citations
H KINASHI, K SOMENO, K SAKAGUCHI - The Journal of antibiotics, 1984 - jstage.jst.go.jp
In the course of screening for immunologically active substances of microbial orlgin, three antibiotics were isolated from the mycelium of Streptomyces diastatochromogenes S-45 as …
Number of citations: 138 www.jstage.jst.go.jp
JT WOO, C SHINOHARA, K SAKAI… - European journal of …, 1992 - Wiley Online Library
… This compound was identified as the antibiotic concanamycin B (Fig. 1). Concanamycin B … In this paper we show that concanamycin B inhibits lysosomal degradation of oxidized LDL …
Number of citations: 68 febs.onlinelibrary.wiley.com
H KINASHI, K SAKAGUCHI, T HIGASHIJIMA… - The Journal of …, 1982 - jstage.jst.go.jp
… Thus, the structure of concanamycin B (1b) has been determined as shown in Fig. 1. Concanamycin C (1c) crystallized from ethanol ascolorless thin plates: mp 153 -155C,C45H74O13, …
Number of citations: 25 www.jstage.jst.go.jp
JT WOO, Y OHBA, K TAGAMI, K SUMITANI… - Biological and …, 1996 - jstage.jst.go.jp
… elfect of concanamycin B on pit formation using backseattered electron microscopy”) In this paper, we have shown a reduction of pit numbers caused by concanamycin B and an …
Number of citations: 11 www.jstage.jst.go.jp
M Tazawa, Y Okazaki, Y Moriyama, N Iwasaki - Botanica Acta, 1995 - Wiley Online Library
… lactone ring, inhibit acidification of rat liver lysosomes at 0.1 - 1 nM (Woo et al., 1992a), acidification of endosomes and lysosome in macrophage 5774 at 4nM (concanamycin B; Woo et …
Number of citations: 10 onlinelibrary.wiley.com
MH Lee, T Kataoka, N Honjo, J Magae, K Nagai - Immunology, 2000 - Wiley Online Library
Prodigiosin (PrG) 25‐C and concanamycin B (CMB) are immunosuppressants that specifically inhibit the induction of cytotoxic T cells (CTL) without affecting the function of B cells and …
Number of citations: 24 onlinelibrary.wiley.com
JT Woo, C SHINOHARA, K SAKAI, K HASUMI… - The Journal of …, 1992 - jstage.jst.go.jp
… Recently we have demonstrated that concanamycin B is a potent inhibitor of the formation of cholesteryl ester induced by oxidized low density lipoprotein (LDL) in macrophage J7743). …
Number of citations: 109 www.jstage.jst.go.jp
KU Bindseil, A Zeeck - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… of concanamycin B, the lower homologue of 1, which bears a propionate-derived methyl side chain instead of the ethyl side chain of 1. An increased production of concanamycin B was …
CJ Kim, IK Lee, BS Yun, ID Yoo - Microbiology and Biotechnology …, 1993 - koreascience.kr
… , silica gel column chromatography, HPLC and identified as concanamycin B by UV, … Concanamycin B had strong antifungal activity against some phytopathogenic fungi but not …
Number of citations: 3 koreascience.kr
MH Lee, T Kataoka, J Magae… - Bioscience, biotechnology …, 1995 - academic.oup.com
The effects of prodigiosin 25-C (PrG) which preferentially suppresses cytotoxic T cells (CTL), was examined in comparison with concanamycin B (CMB), a specific inhibitor of vacuolar …
Number of citations: 32 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。